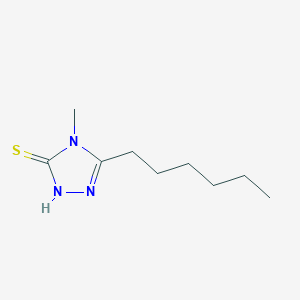

5-hexyl-4-methyl-4H-1,2,4-triazole-3-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hexyl-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3S/c1-3-4-5-6-7-8-10-11-9(13)12(8)2/h3-7H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFAWIILZVUJLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=NNC(=S)N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Lipophilic Engineering of 1,2,4-Triazole-3-Thiol Scaffolds: A Technical Guide for Drug Discovery

Executive Summary

The 1,2,4-triazole-3-thiol scaffold represents a privileged structure in medicinal chemistry, distinguished by its unique tautomeric equilibrium and high density of hydrogen bond donors/acceptors.[1] However, the inherent polarity of the core heterocycle often limits passive membrane transport and blood-brain barrier (BBB) penetration.[1] This technical guide focuses on the lipophilic derivatization of this scaffold—specifically through S-alkylation and N-alkylation strategies—to modulate partition coefficients (LogP), enhance bioavailability, and target hydrophobic pockets in enzymes such as kinases and oxidoreductases.[1]

Part 1: Chemical Rationale & Structural Diversity[1][2]

Tautomerism and Reactivity

The 1,2,4-triazole-3-thiol system exists in a thione-thiol tautomeric equilibrium.[1] In solution, the thione form (NH) predominates, but the thiol form (SH) is the nucleophilic species responsible for S-alkylation.[1]

-

Thione Form: Favored in polar solvents; critical for hydrogen bonding interactions in the active site.[1]

-

Thiol Form: Favored in basic conditions; serves as the reactive handle for lipophilic modification.[1]

Critical Design Consideration: The regioselectivity of alkylation (S- vs. N-alkylation) is controlled by the "Hard and Soft Acids and Bases" (HSAB) principle.[1] Soft electrophiles (e.g., alkyl halides) preferentially attack the soft sulfur atom, yielding S-alkyl derivatives , which are the primary focus for increasing lipophilicity without disrupting the aromaticity of the triazole ring.[1]

Sites for Lipophilic Modification

To optimize the Pharmacokinetic (PK) profile, three vectors are available for lipophilic expansion:

-

S-Alkylation (Vector A): Introduction of benzyl, phenacyl, or long-chain alkyl groups.[1] This is the most effective method to drastically increase LogP.[1]

-

N-Alkylation (Vector B): Substitution at N4 or N2 positions.[1] Often used to introduce steric bulk or additional aromatic systems.[1]

-

Mannich Bases (Vector C): Reaction at N1/N2 with formaldehyde and secondary amines.[1] These are prodrug-like modifications that improve solubility and lipophilicity but may hydrolyze in vivo.[1]

Part 2: Synthetic Strategies for Lipophilic Derivatization[1]

The synthesis of lipophilic 1,2,4-triazole-3-thiol derivatives typically proceeds via a modular assembly involving the cyclization of thiosemicarbazides followed by functionalization.[1]

Graphviz Diagram: Synthetic Workflow

The following diagram illustrates the divergent synthesis of lipophilic derivatives from a common carboxylic acid precursor.

Caption: Divergent synthetic pathway for generating S-alkylated and Mannich base derivatives from carboxylic acids.[2]

Part 3: Physicochemical Profiling (Lipophilicity)[1]

Lipophilicity (LogP) is the governing parameter for membrane permeability.[1] Unsubstituted 1,2,4-triazole-3-thiols are often too polar (LogP < 1.5) for optimal CNS penetration or intracellular targeting.[1]

Table 1: Impact of Structural Modification on Predicted LogP

Data estimated based on fragment contribution methods (ClogP).

| Derivative Class | Structural Modification (R) | Estimated | Primary Effect |

| Core Scaffold | Unsubstituted (-SH) | Reference (0) | High polarity, good water solubility. |

| S-Methyl | -S-CH | +0.5 to +0.8 | Slight increase; metabolic stability.[1] |

| S-Benzyl | -S-CH | +2.0 to +2.5 | Significant lipophilicity boost; |

| S-Phenacyl | -S-CH | +1.5 to +1.8 | Balanced lipophilicity/polarity; H-bond acceptor added.[1] |

| S-Octyl | -S-(CH | +4.0 to +4.5 | High lipophilicity; potential for membrane insertion. |

| Mannich Base | -N-CH | +1.0 to +2.5 | Variable; improves BBB penetration (prodrug). |

Interpretation:

-

Target LogP Range: For oral bioavailability (Lipinski's Rule of 5), aim for a LogP between 2 and 5.[1]

-

S-Benzyl derivatives consistently provide the optimal balance, pushing the LogP of the core (typically ~0.5–1.[1]0) into the ideal 3.0–3.5 range.[1]

Part 4: Biological Applications & SAR[1][2][4]

Antimicrobial Activity (Membrane Disruption)

Lipophilic S-alkylated derivatives exhibit potent activity against Gram-positive bacteria (S. aureus) and M. tuberculosis.[1]

-

Mechanism: The lipophilic tail (e.g., S-benzyl or S-adamantyl) facilitates insertion into the bacterial phospholipid bilayer, disrupting membrane integrity.[1]

-

SAR Insight: Electron-withdrawing groups (Cl, NO

) on the S-benzyl ring enhance potency by increasing the acidity of the triazole ring system (if NH remains) or by specific hydrophobic interactions with bacterial synthases (e.g., InhA).[1]

Anticancer Activity (Kinase Inhibition)

Derivatives targeting kinases (e.g., EGFR, VEGFR) require a hydrophobic moiety to occupy the ATP-binding pocket.[1]

-

Mechanism: The triazole nitrogen atoms coordinate with the hinge region of the kinase (simulating ATP adenine), while the S-linked lipophilic group extends into the hydrophobic back-pocket.[1]

Graphviz Diagram: Mechanism of Action Logic

Caption: Dual mechanism of action dependent on lipophilic chain length and structure.[1]

Part 5: Experimental Protocols

Protocol A: Synthesis of 4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

A self-validating protocol for the core scaffold construction.

Reagents: Isonicotinic acid hydrazide (1.0 eq), Phenyl isothiocyanate (1.1 eq), Ethanol (solvent), NaOH (2M aq).[1]

-

Thiosemicarbazide Formation:

-

Dissolve isonicotinic acid hydrazide (10 mmol) in absolute ethanol (30 mL).

-

Add phenyl isothiocyanate (11 mmol) dropwise with stirring.

-

Reflux for 2–4 hours.[1] Validation: Monitor TLC (Ethyl Acetate:Hexane 1:1) for disappearance of hydrazide.[1]

-

Cool and filter the precipitate (thiosemicarbazide intermediate).[1]

-

-

Cyclization:

Protocol B: S-Alkylation (Lipophilic Derivatization)

Synthesis of S-(4-Chlorobenzyl) derivative.

Reagents: Triazole-3-thiol precursor (1.0 eq), 4-Chlorobenzyl chloride (1.1 eq), KOH (1.1 eq), Ethanol or Acetone.[1]

-

Activation: Dissolve the triazole-3-thiol (5 mmol) in ethanol (20 mL) containing KOH (5.5 mmol). Stir for 30 min to generate the thiolate anion.

-

Alkylation: Add 4-chlorobenzyl chloride (5.5 mmol) dropwise.

-

Reaction: Stir at room temperature for 4–6 hours (or reflux for 1 hour if sluggish).

-

Validation: TLC should show a new spot with higher R_f (less polar) than the starting thiol.[1]

-

-

Isolation: Pour into ice-water (100 mL). The lipophilic product will precipitate immediately.[1]

-

Purification: Filter and wash with cold water. Recrystallize from Ethanol.[1]

-

Characterization: ^1H NMR will show a singlet at

4.2–4.5 ppm (S-CH

-

References

-

Synthesis and Pharmacological Evaluation of Lipophilic 1,2,4-Triazole-3-Thiol Derivatives. Journal of Heterocyclic Chemistry. (2008). [Link]

-

Sulfur Derivatives of 1,2,4-Triazole: Structure-Activity Relationship and Biological Activity. Drug Design, Development and Therapy. (2014).[1][5] [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. (2025). [Link]

-

Anticancer Properties of 1,2,4-Triazole Derivatives: A Review. Anti-Cancer Agents in Medicinal Chemistry. (2022).[1][6] [Link]

-

Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction. Bioorganic & Medicinal Chemistry. (2013). [Link]

Sources

- 1. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 6. dspace.ankara.edu.tr [dspace.ankara.edu.tr]

Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 5-hexyl-4-methyl-4H-1,2,4-triazole-3-thiol

This guide provides a comprehensive technical overview of 5-hexyl-4-methyl-4H-1,2,4-triazole-3-thiol, a potentially novel compound within a class of heterocyclic molecules renowned for their diverse pharmacological activities. While a specific CAS (Chemical Abstracts Service) number for this molecule is not readily found in public databases, this document serves as a robust theoretical and practical framework for its synthesis, structural elucidation, and exploration of its therapeutic potential. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1] This five-membered heterocyclic system, containing three nitrogen atoms, is a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic profiles. The incorporation of a thiol group at the 3-position and further substitution at the N-4 and C-5 positions give rise to the 1,2,4-triazole-3-thiol class of compounds. These molecules are known to exhibit a remarkable spectrum of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, antioxidant, and anticonvulsant properties.[1][2][3]

The therapeutic versatility of this scaffold stems from its ability to engage in various biological interactions, such as hydrogen bonding, dipole-dipole interactions, and coordination with metal ions in metalloenzymes.[3] The specific substituents at the N-4 and C-5 positions play a crucial role in modulating the pharmacological activity, selectivity, and physicochemical properties of the molecule. The introduction of a hexyl group at the C-5 position is anticipated to enhance lipophilicity, which may improve membrane permeability and oral bioavailability. The methyl group at the N-4 position can influence the molecule's conformation and interaction with biological targets.

This guide will focus on a specific, and potentially novel, derivative: 5-hexyl-4-methyl-4H-1,2,4-triazole-3-thiol . We will detail a proposed synthetic route, methods for its structural characterization, and discuss its potential as a lead compound for drug discovery based on the well-established pharmacology of its chemical class.

Predicted Physicochemical Properties and Structural Elucidation

Prior to synthesis, it is valuable to predict the fundamental physicochemical properties of the target molecule. These predictions are based on its chemical structure and can guide experimental design and purification strategies.

| Property | Predicted Value |

| Molecular Formula | C9H17N3S |

| Molecular Weight | 199.32 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, DMSO, and DMF; sparingly soluble in water. |

Structural Elucidation:

Unequivocal confirmation of the synthesized molecule's structure is paramount. A combination of spectroscopic techniques would be employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to provide distinct signals for the hexyl and methyl groups. The protons of the hexyl chain would appear as a series of multiplets in the upfield region (δ 0.8-1.7 ppm), with the terminal methyl group appearing as a triplet around δ 0.9 ppm. The methylene group adjacent to the triazole ring would likely be a triplet around δ 2.7-3.0 ppm. The N-methyl group would present as a singlet around δ 3.5-3.8 ppm. The thiol proton (S-H) is expected to be a broad singlet in the downfield region (δ 13-14 ppm), though its position can be variable and it may exchange with deuterated solvents.

-

¹³C NMR: The carbon NMR would show nine distinct signals corresponding to each carbon atom in the molecule. The carbons of the hexyl chain would resonate in the upfield region (δ 14-35 ppm). The N-methyl carbon would appear around δ 30-35 ppm. The two carbons of the triazole ring would be in the downfield region, with the C=S carbon being the most deshielded (δ > 160 ppm).

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. The mass spectrum would show a prominent molecular ion peak ([M+H]⁺) at m/z 199.1167.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands confirming the presence of key functional groups. Expected peaks include: N-H stretching (around 3100-3300 cm⁻¹), C-H stretching (around 2850-2960 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and the C=S stretching (around 1200-1250 cm⁻¹). The presence of a weak S-H stretching band may be observed around 2550-2600 cm⁻¹.

Proposed Synthesis of 5-hexyl-4-methyl-4H-1,2,4-triazole-3-thiol

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is most commonly achieved through the cyclization of appropriately substituted thiosemicarbazides in an alkaline medium.[4] The following is a detailed, two-step protocol for the synthesis of the target molecule.

Step 1: Synthesis of 1-Heptanoyl-4-methylthiosemicarbazide

The first step involves the acylation of 4-methylthiosemicarbazide with heptanoyl chloride.

Materials:

-

4-methylthiosemicarbazide

-

Heptanoyl chloride

-

Pyridine (as a base)

-

Dry Dichloromethane (DCM) as solvent

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Protocol:

-

In a round-bottom flask, dissolve 4-methylthiosemicarbazide (1 equivalent) in dry DCM.

-

Add pyridine (1.1 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

-

Slowly add heptanoyl chloride (1 equivalent) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude 1-heptanoyl-4-methylthiosemicarbazide.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography.

Step 2: Cyclization to 5-hexyl-4-methyl-4H-1,2,4-triazole-3-thiol

The second step involves the base-catalyzed intramolecular cyclization of the acylthiosemicarbazide intermediate.

Materials:

-

1-Heptanoyl-4-methylthiosemicarbazide (from Step 1)

-

Sodium hydroxide (or potassium hydroxide)

-

Ethanol (as solvent)

-

Reflux condenser

Protocol:

-

Dissolve the 1-heptanoyl-4-methylthiosemicarbazide (1 equivalent) in ethanol.

-

Add an aqueous solution of sodium hydroxide (2-3 equivalents) to the flask.

-

Heat the mixture to reflux and maintain for 6-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, carefully acidify the reaction mixture with dilute HCl until it reaches a pH of 5-6.

-

The precipitated solid is the desired product, 5-hexyl-4-methyl-4H-1,2,4-triazole-3-thiol.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.

Caption: Synthetic workflow for 5-hexyl-4-methyl-4H-1,2,4-triazole-3-thiol.

Potential Therapeutic Applications and Biological Activity

Derivatives of 1,2,4-triazole-3-thiol are well-documented for their wide array of biological activities.[1][2] The introduction of a hexyl group in the target molecule is a strategic modification aimed at enhancing its lipophilicity, which could lead to improved cell membrane penetration and potentially enhanced potency. Based on existing literature for analogous compounds, 5-hexyl-4-methyl-4H-1,2,4-triazole-3-thiol is a promising candidate for screening against a variety of therapeutic targets.

-

Antimicrobial and Antifungal Activity: Many 1,2,4-triazole derivatives are potent antimicrobial and antifungal agents.[5] The triazole scaffold is a key component of several clinically used antifungal drugs like fluconazole and voriconazole.[1] The synthesized compound should be evaluated against a panel of clinically relevant bacterial and fungal strains, including resistant strains like MRSA.

-

Anticancer Activity: The 1,2,4-triazole nucleus is present in anticancer drugs such as letrozole and anastrozole.[1] Numerous studies have demonstrated the cytotoxic effects of 1,2,4-triazole-3-thiol derivatives against various cancer cell lines, including melanoma, breast, and pancreatic cancer.[3] The mechanism of action often involves the inhibition of specific kinases or other enzymes crucial for cancer cell proliferation and survival.

-

Anti-inflammatory and Analgesic Activity: Certain derivatives of this scaffold have shown significant anti-inflammatory and analgesic properties, suggesting their potential in treating inflammatory disorders.[6]

-

Antioxidant Activity: The thiol group in the molecule can act as a radical scavenger, imparting antioxidant properties.[1] This could be beneficial in conditions associated with oxidative stress.

Caption: Potential therapeutic applications of the target molecule.

Conclusion and Future Directions

This technical guide outlines a comprehensive approach to the synthesis, characterization, and potential applications of 5-hexyl-4-methyl-4H-1,2,4-triazole-3-thiol. While this specific molecule may be novel, the established chemical literature on the 1,2,4-triazole-3-thiol scaffold provides a strong foundation for its investigation. The proposed synthetic route is robust and based on well-understood chemical transformations.

Future work should focus on the practical synthesis and purification of the compound, followed by rigorous spectroscopic analysis to confirm its structure. Subsequently, a comprehensive in vitro biological evaluation against a diverse panel of targets is warranted to uncover its therapeutic potential. The insights gained from these studies could pave the way for the development of new and effective therapeutic agents based on this promising molecular scaffold.

References

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024, May 6). ScienceGate. Retrieved February 12, 2026, from [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Synthesis of ١,٢,٤-triazole-٣-thiol derivative. (2015). Minia Journal of Medical Research. Retrieved February 12, 2026, from [Link]

-

1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. (2021, September 30). DergiPark. Retrieved February 12, 2026, from [Link]

-

The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022, August 20). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (n.d.). INDUS JOURNAL OF BIOSCIENCE RESEARCH. Retrieved February 12, 2026, from [Link]

-

Synthesis and evaluation of 4-amino-5-phenyl-4H-[2][4][6]-triazole-3-thiol derivatives as antimicrobial agents. (n.d.). Academia.edu. Retrieved February 12, 2026, from [Link]

Sources

- 1. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2,4-Triazoles as Important Antibacterial Agents | MDPI [mdpi.com]

- 6. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

Application Note: Antimicrobial Profiling of 5-hexyl-4-methyl-1,2,4-triazole-3-thiol

Executive Summary

This guide details the evaluation protocols for 5-hexyl-4-methyl-1,2,4-triazole-3-thiol , a lipophilic derivative of the 1,2,4-triazole class.[1] While triazoles are historically recognized for antifungal efficacy (via ergosterol inhibition), the addition of a C6-alkyl (hexyl) chain at the C5 position introduces significant lipophilicity, potentially expanding activity against Gram-positive bacteria through membrane disruption.

This document provides a validated workflow for solubilization, Minimum Inhibitory Concentration (MIC) determination, and Time-Kill kinetics, specifically addressing the solubility challenges posed by the hexyl substituent.

Chemical Context & Structure-Activity Relationship (SAR)

The antimicrobial potency of this molecule relies on the interplay between the triazole core's electronic properties and the hexyl chain's physicochemical properties.

The Thione-Thiol Tautomerism

The 1,2,4-triazole-3-thiol moiety exists in a tautomeric equilibrium between the thiol (SH) and thione (NH-C=S) forms. In solution, the thione form often predominates, which is critical for binding affinity. The sulfur atom serves as a "soft" donor, capable of coordinating with metal ions (e.g., Zn²⁺) in bacterial metalloenzymes.

SAR Visualization

The following diagram illustrates the functional contributions of each molecular region.

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional role of the hexyl chain in membrane interaction and the thiol group in target binding.

Experimental Protocols

Critical Solubility Note

Challenge: The 5-hexyl chain significantly increases LogP (hydrophobicity). Direct addition to aqueous media often results in micro-precipitation, leading to false-negative MICs. Solution: A strict DMSO stock preparation protocol is required.

Protocol A: Minimum Inhibitory Concentration (MIC)

Standard: Adapted from CLSI M07-A10 (Bacteria) and M27 (Fungi).

Materials:

-

Compound: 5-hexyl-4-methyl-1,2,4-triazole-3-thiol (>98% purity).

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous.

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Indicator: Resazurin (0.015%) or TTC (optional for visual readout).

Workflow:

-

Stock Preparation:

-

Weigh 10.0 mg of compound.

-

Dissolve in 1.0 mL 100% DMSO to create a 10,000 µg/mL Master Stock.

-

Note: Vortex for 2 minutes. If visual turbidity persists, sonicate for 30 seconds.

-

-

Intermediate Dilution (Critical Step):

-

Dilute Master Stock 1:10 in CAMHB to obtain 1,000 µg/mL .

-

Observation: If precipitation occurs here, increase DMSO concentration in the intermediate step to 10%, but ensure final well concentration is <1% DMSO.

-

-

Plate Setup (96-well):

-

Add 100 µL CAMHB to columns 2–12.

-

Add 200 µL of Intermediate Stock (1,000 µg/mL) to column 1.

-

Perform serial 2-fold dilutions from column 1 to 10 (transfer 100 µL). Discard 100 µL from column 10.

-

Result: Test range is 500 µg/mL to 0.98 µg/mL.

-

Controls: Column 11 = Growth Control (Media + Inoculum + DMSO vehicle). Column 12 = Sterility Control (Media only).

-

-

Inoculation:

-

Prepare bacterial suspension to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

-

Dilute 1:100 in CAMHB.

-

Add 100 µL of diluted inoculum to wells 1–11.

-

Final Test Concentration: 250 µg/mL down to 0.49 µg/mL.

-

-

Incubation & Readout:

-

Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).

-

Visual Read: Record MIC as the lowest concentration with no visible turbidity.

-

Resazurin Assay: Add 30 µL resazurin; incubate 2h. Blue = Inhibition; Pink = Growth.

-

Protocol B: Time-Kill Kinetics

Determines if the compound is bacteriostatic or bactericidal.

-

Preparation: Prepare tubes containing compound at 1x, 2x, and 4x MIC in 10 mL CAMHB.

-

Inoculation: Inoculate with ~5 x 10⁵ CFU/mL (final density).

-

Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

-

Plating: Serially dilute aliquots in saline and plate on nutrient agar.

-

Analysis: A ≥3 log₁₀ reduction in CFU/mL relative to the initial inoculum indicates bactericidal activity.

Mechanism of Action & Interpretation[2]

Proposed Mechanisms

Based on the 1,2,4-triazole-3-thiol scaffold, two primary mechanisms are hypothesized:

-

Membrane Disruption (Dominant for Hexyl-derivatives): The hydrophobic hexyl tail inserts into the lipid bilayer, while the polar triazole head group remains at the interface.[1] This destabilizes membrane integrity, causing leakage of intracellular ions (K+) and ATP.

-

Enzyme Inhibition: The thiol group can irreversibly bind to the active sites of cysteine proteases or metalloenzymes involved in cell wall synthesis.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for MIC determination, emphasizing quality control checkpoints.

Data Presentation & Analysis

When reporting results, organize data to highlight selectivity indices.

Table 1: Template for Reporting Antimicrobial Activity (µg/mL)

| Microorganism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | Activity Type |

| S. aureus | ATCC 29213 | [Data] | [Data] | Bactericidal? |

| E. coli | ATCC 25922 | [Data] | [Data] | Bacteriostatic?[1][2] |

| C. albicans | ATCC 90028 | [Data] | [Data] | Fungistatic?[1] |

Interpretation Guide:

-

MIC < 10 µg/mL: Potent activity.

-

MIC 10–100 µg/mL: Moderate activity (typical for simple alkyl-triazoles).

-

MIC > 100 µg/mL: Inactive.

-

MBC/MIC Ratio ≤ 4: Bactericidal.

-

MBC/MIC Ratio > 4: Bacteriostatic.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[3][4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link]

-

Plech, T., et al. (2013).[5] Synthesis, characterization and preliminary anticonvulsant evaluation of some 4-alkyl-1,2,4-triazoles. European Journal of Medicinal Chemistry.[5][6] [Link] (Provides foundational synthesis and characterization data for 4-alkyl-1,2,4-triazoles).

-

Kucukguzel, I., et al. (2008).[6] Synthesis of some novel thiourea derivatives obtained from 5-[(4-aminophenoxy)methyl]-4-alkyl/aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones and evaluation as antiviral/anti-HIV and anti-tuberculosis agents.[1][6] European Journal of Medicinal Chemistry.[5][6] [Link] (Discusses the thione-thiol tautomerism and biological relevance).

-

Swebocki, T., et al. (2023).[7] Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.[7] Protocols.io.[7] [Link][7]

Sources

- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. standards.globalspec.com [standards.globalspec.com]

- 4. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]

- 5. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. protocols.io [protocols.io]

Application Note: 1,2,4-Triazole-3-Thiols in Metal Coordination

Using 1,2,4-triazole-3-thiols as ligands for metal complexation Content Type: Application Note & Protocol Guide Audience: Researchers, Medicinal Chemists, Inorganic Chemists[1][2]

Executive Summary & Chemical Rationale

1,2,4-Triazole-3-thiols represent a privileged scaffold in coordination chemistry and drug discovery due to their structural versatility. Their utility stems from thione-thiol tautomerism , allowing them to act as neutral thione ligands or anionic thiolate ligands depending on pH and metal center hardness/softness.

Key Chemical Advantages:

-

Hard/Soft Donor Utility: The nitrogen (Hard) and sulfur (Soft) atoms facilitate coordination with a broad spectrum of metals (e.g., Pt(II), Pd(II) for anticancer; Cu(II), Zn(II) for antimicrobial).

-

Chelation Effect: The proximity of the N4/N2 nitrogen and the exocyclic sulfur allows for the formation of stable 4- or 5-membered chelate rings.

-

Biological Relevance: The 1,2,4-triazole core mimics peptide bonds and nucleobases, granting these complexes high affinity for biological targets like DNA and metallo-enzymes (e.g., urease, metallo-

-lactamases).

Ligand Chemistry & Tautomerism

Before complexation, understanding the ligand state is critical. The ligand exists in equilibrium between the thione (A) and thiol (B) forms.

-

Solid State: Predominantly exists as the thione (NH/C=S).

-

Solution/Complexation: In the presence of basic metal salts or added base, the equilibrium shifts to the thiolate (C) form, driving coordination via the anionic sulfur.

Diagram 1: Tautomeric Equilibrium & Coordination Modes

Caption: Tautomeric shift from thione to thiolate facilitates stable chelation. Soft metals may bind directly to the thione sulfur.

Protocol: Ligand Synthesis (Pre-cursor)

Note: Commercially available ligands can be expensive. This validated protocol yields high-purity 4-amino-5-substituted-1,2,4-triazole-3-thiols.

Reagents: Carboxylic Acid (R-COOH), Thiosemicarbazide, Polyphosphate Ester (PPE) or POCl₃.

Step-by-Step Synthesis:

-

Mixing: Mix equimolar amounts (e.g., 10 mmol) of the carboxylic acid and thiosemicarbazide in a reaction vessel.

-

Cyclization: Add Polyphosphate Ester (PPE) (approx.[3] 1.5g per 10 mmol) as a cyclodehydrating agent.

-

Heating: Heat the mixture at 90°C for 3–4 hours .

-

Work-up: Cool to room temperature and neutralize with 10% Na₂CO₃ or KOH solution.

-

Isolation: The precipitate (ligand) is filtered, washed with cold water, and recrystallized from ethanol.

Protocol: Metal Complexation

Method A: Synthesis of Mononuclear Chelate Complexes

Target Metals: Cu(II), Ni(II), Co(II), Zn(II), Cd(II). Typical Stoichiometry: 1:2 (Metal:Ligand).[1][4]

Materials:

-

Ligand: 4-amino-5-phenyl-1,2,4-triazole-3-thiol (or derivative).[1]

-

Metal Salt: Metal Acetate or Chloride (Acetates are preferred to aid deprotonation).

-

Solvent: Absolute Ethanol or Methanol.

Procedure:

-

Ligand Solution: Dissolve 2.0 mmol of the ligand in 20 mL of hot absolute ethanol. Ensure complete dissolution (sonicate if necessary).

-

Metal Solution: Dissolve 1.0 mmol of the metal salt in 10 mL of ethanol.

-

Critical Step: If using Metal Chlorides, add sodium acetate (buffered to pH 6-7) to facilitate deprotonation of the thiol group.

-

-

Reaction: Dropwise add the metal solution to the ligand solution under continuous magnetic stirring.

-

Reflux: Heat the mixture to reflux (70–80°C) for 3–5 hours .

-

Observation: A color change or precipitate formation usually occurs within the first hour.

-

-

Isolation:

-

Cool the mixture to room temperature.

-

Filter the precipitate under vacuum.

-

Wash 1: Hot ethanol (to remove unreacted ligand).

-

Wash 2: Diethyl ether (to dry the product).

-

-

Drying: Dry in a desiccator over CaCl₂ or P₂O₅.

Method B: Synthesis of Schiff Base Metal Complexes

Rationale: The 4-amino group on the triazole ring can condense with aldehydes to form Schiff bases, providing an additional coordination site (Azomethine N), creating a tridentate (N, N, S) pocket.

Procedure:

-

Template Synthesis (One-Pot):

-

Mix 1.0 mmol Metal Acetate, 1.0 mmol 4-amino-triazole-thiol, and 1.0 mmol Aldehyde (e.g., Salicylaldehyde) in 30 mL Ethanol.

-

-

Reflux: Reflux for 4–6 hours.

-

Mechanism: The metal ion acts as a template, stabilizing the imine bond formation while simultaneously coordinating to the phenolic oxygen (if salicylaldehyde is used), azomethine nitrogen, and triazole sulfur.

Characterization & Validation

To ensure the integrity of the complex, compare the spectral data of the Free Ligand vs. Metal Complex .

Data Table 1: Key Spectroscopic Fingerprints

| Technique | Functional Group | Free Ligand Signal | Metal Complex Signal | Interpretation |

| FT-IR | ν(S-H) | 2550–2600 cm⁻¹ (Weak) | Disappears | Indicates deprotonation and M-S bond formation. |

| FT-IR | ν(C=S) | 1100–1200 cm⁻¹ | Shifted (-10 to -30 cm⁻¹) | Indicates coordination via Sulfur (C-S character increases). |

| FT-IR | ν(M-N) / ν(M-S) | Absent | 400–550 cm⁻¹ | New bands confirming metal coordination. |

| ¹H NMR | S-H Proton | δ 13.0–14.0 ppm (Singlet) | Absent | Confirms loss of thiol proton (thiolate formation). |

| ¹H NMR | NH₂ / NH | δ 5.0–6.0 ppm | Downfield Shift / Split | Indicates coordination via Nitrogen or change in electronic environment. |

| UV-Vis | d-d Transition | Absent | 400–700 nm (Broad) | Geometry indicator (e.g., Tetrahedral vs Octahedral). |

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the synthesis of mononuclear 1,2,4-triazole-3-thiol complexes.

Applications in Drug Development

Biological Activity

These complexes exhibit potent bioactivity due to the "Tweezers Effect"—the metal ion holds the ligand in a rigid conformation, enhancing binding to biological receptors.

1. Anticancer Activity (Breast Cancer - MCF-7):

-

Mechanism: Intercalation into DNA base pairs and inhibition of Topoisomerase II.

-

Potency: Cd(II) and Zn(II) complexes often show lower IC₅₀ values (higher potency) than the free ligand due to increased lipophilicity (Overton’s concept), facilitating cell membrane penetration.

2. Antimicrobial (S. aureus, E. coli):

-

Mechanism: The chelation reduces the polarity of the metal ion, increasing delocalization of

-electrons. This enhances penetration through the lipid layer of bacterial membranes, blocking metal-binding sites on enzymes.

3. Enzyme Inhibition (Urease & Metallo-

-

Target: The sulfur atom in the complex binds to the active site metals (e.g., Ni in urease, Zn in MBLs), acting as a competitive inhibitor.

Data Table 2: Comparative Bioactivity (Representative Data)

| Compound | Metal Center | Geometry | IC₅₀ (MCF-7) [µM] | Activity Status |

| Ligand (L) | - | - | > 100 | Low/Inactive |

| Complex 1 | Zn(II) | Tetrahedral | 15.2 ± 1.1 | High |

| Complex 2 | Cd(II) | Tetrahedral | 12.8 ± 0.9 | Very High (Cytotoxic) |

| Complex 3 | Cu(II) | Square Planar | 25.4 ± 2.0 | Moderate |

| Complex 4 | Ni(II) | Tetrahedral | 45.0 ± 3.5 | Moderate |

Troubleshooting & Optimization

-

Issue: No Precipitate Forms.

-

Cause: Solution too dilute or pH too acidic preventing deprotonation.

-

Fix: Concentrate the solution on a rotary evaporator to half volume. Add a few drops of dilute NH₄OH or NaOAc solution to raise pH to ~6.5.

-

-

Issue: Gummy/Oily Product.

-

Cause: Oligomerization or solvent trapping.

-

Fix: Triturate the oil with cold diethyl ether or hexane. Scratch the flask walls with a glass rod to induce crystallization.

-

-

Issue: Insoluble Complex.

-

Cause: Formation of polymeric species (bridging sulfur).

-

Fix: Use DMSO-d6 for NMR characterization.[5] For biological testing, dissolve in DMSO and dilute with buffer.

-

References

-

Al-Masoudi, N. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Ginekologia i Poloznictwo. Link

-

Jasim, A. M., et al. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Iraqi Journal of Pharmaceutical Sciences. Link

-

Kalinina, T., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules (MDPI). Link

-

Alkan, M., & Gündüzalp, A. B. (2024).[6] Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol. MWJ Science. Link

-

Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione. Journal of Molecular Modeling. Link

-

Al-Baghdadi, S. B., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Journal of Chemical and Pharmaceutical Research. Link

Sources

- 1. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products [mdpi.com]

- 6. Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent | MW Journal of Science [mwjscience.com]

Purifying oily triazole thiol products via recrystallization

Subject: Troubleshooting "Oiling Out" and Impurity Profiles in 1,2,4-Triazole-3-Thiol Derivatives. Ticket Priority: High (Impacts Yield & Purity). Assigned Specialist: Senior Application Scientist, Separation Sciences Division.

Executive Summary: The "Oiling Out" Phenomenon

Welcome to the Triazole Purification Support Center. If you are reading this, your reaction product likely separated as a viscous oil or sticky gum upon cooling, rather than the expected crystalline solid.

Why this happens: Triazole thiols are chemically unique. They exhibit thiol-thione tautomerism , meaning the hydrogen atom shuttles between the sulfur and the ring nitrogen. In solution, this equilibrium is sensitive to solvent polarity. "Oiling out" (liquid-liquid phase separation) occurs when:

-

Impurity Depression: Byproducts (unreacted hydrazides or isothiocyanates) depress the melting point of your product below the boiling point of your solvent.

-

Supersaturation Shock: Cooling too rapidly causes the product to crash out as an amorphous liquid before the crystal lattice (usually the thione form) can organize.

-

Disulfide Contamination: Oxidation of the thiol group forms disulfides, which are often oily and inhibit crystallization.

Diagnostic Workflow

Before attempting a specific protocol, identify the state of your crude material using the logic flow below.

Figure 1: Decision matrix for selecting the appropriate purification strategy based on crude product behavior.

Protocol A: Acid-Base Reprecipitation (The "Silver Bullet")

Context: Triazole thiols are weakly acidic (

Reagents Required

-

10% Sodium Hydroxide (NaOH) aqueous solution.

-

10% Hydrochloric Acid (HCl) aqueous solution.

-

Activated Charcoal (optional).

Step-by-Step Methodology

-

Dissolution: Take your oily crude product and add 10% NaOH (approx. 5-10 mL per gram of product). Stir vigorously.

-

Observation: The triazole thiol should dissolve as the sodium salt. If an oil persists at the bottom, these are non-acidic impurities.

-

-

Filtration: Filter the alkaline solution through Celite or a glass frit to remove the undissolved oily impurities.

-

Tip: If the solution is dark, treat with activated charcoal for 15 minutes prior to filtration.

-

-

Precipitation: Cool the filtrate to 0–5°C in an ice bath. Slowly add 10% HCl dropwise with stirring.

-

Endpoint: Monitor pH. The product usually precipitates heavily between pH 4 and 2.

-

Collection: Vacuum filter the resulting solid. Wash with cold water to remove salts.

Why this works: You are chemically separating the product from the "oil" matrix, resetting the lattice energy.

Protocol B: Anti-Solvent Recrystallization

Context: If Protocol A yields a solid that is still not analytical grade, or if you skipped to direct recrystallization, use this method. Single-solvent systems often fail with triazoles; a solvent/anti-solvent pair is required.

Recommended Solvent Systems

| Primary Solvent (Dissolves Product) | Anti-Solvent (Induces Precipitation) | Application Note |

| Ethanol (Hot) | Water | Most common. Good for general polarity. |

| Ethyl Acetate | Hexanes / Heptane | Best for lipophilic derivatives. |

| Acetonitrile | Water | Use if Ethanol fails; sharper separation. |

| Acetic Acid | Water | For highly insoluble, high-melting variants. |

Step-by-Step Methodology

-

Dissolution: Place the crude solid/oil in a flask. Add the Primary Solvent and heat to reflux. Add the minimum amount required to dissolve the material.

-

Critical: If a small amount of oil remains at reflux, decant the clear solution to a clean flask immediately. That oil is an impurity seed.

-

-

Initial Cooling: Remove from heat. Let the flask cool slightly (approx. 50°C).

-

Anti-Solvent Addition: Add the Anti-Solvent dropwise until a persistent cloudiness (turbidity) appears.

-

Re-heating: Add one drop of Primary Solvent and reheat briefly until the solution is clear again.

-

Controlled Cooling: Wrap the flask in a towel (insulation) to allow very slow cooling to room temperature.

-

Physics: Slow cooling prevents oiling out by keeping the solution in the metastable zone longer, favoring crystal growth over phase separation.

-

Protocol C: Recovering a "Failed" Oiled-Out Batch

Issue: You attempted recrystallization, but the product separated as a distinct oil layer at the bottom of the flask.

The Trituration Technique

-

Do NOT discard. Keep the flask at room temperature.

-

Reheat: Heat the mixture until the oil dissolves into the solvent (or becomes an emulsion).

-

Seed: If you have any crystals from a previous batch (even impure ones), add a tiny speck now.

-

Scratch: Use a glass rod to vigorously scratch the inner walls of the flask at the interface of the liquid and air.

-

Mechanism: Micro-abrasions on the glass provide nucleation sites with high surface energy, encouraging the oil to snap into a lattice structure.

-

-

Agitate: Stir rapidly while cooling. Sometimes high shear force is needed to solidify an oil.

Frequently Asked Questions (FAQ)

Q1: My product smells like rotten eggs/sulfur. Is it degraded?

-

A: Not necessarily. Trace amounts of hydrogen sulfide (

) can be released during synthesis or hydrolysis. However, a strong smell combined with a yellow color often indicates the presence of disulfides. Perform Protocol A (Acid-Base) to wash away these non-acidic sulfur impurities.

Q2: The crystals are pink/red, but the literature says they should be white.

-

A: This indicates oxidation. Triazole thiols are susceptible to air oxidation. Recrystallize using Ethanol/Water containing 1%

-mercaptoethanol or perform the crystallization under a Nitrogen atmosphere to reduce the oxidized species back to the thiol.

Q3: Can I use Acetone?

-

A: Use with caution. Acetone can react with active amino/thiol groups to form ketals or imines (Schiff bases) under acidic conditions or high heat, creating new impurities. Acetonitrile is a safer polar aprotic alternative.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard procedures for heterocyclic purification and recrystallization techniques).

-

Katritzky, A. R.; Rees, C. W. Comprehensive Heterocyclic Chemistry; Pergamon Press: Oxford, 1984. (Detailed structural analysis of triazole tautomerism).

- Pattison, J. B.A Programmed Introduction to Gas-Liquid Chromatography; Heyden & Son, 1973. (Reference for separation logic regarding phase transitions).

-

Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed.; Wiley-Interscience, 2013. (Mechanisms of thiol oxidation and tautomerization).

Preventing oxidation of triazole thiols to disulfides

Technical Support Center: 1,2,4-Triazole-3-Thiol Stability & Handling

Ticket ID: TSH-OX-001 Subject: Prevention of Oxidative Dimerization in Triazole Thiols Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Hidden" Equilibrium

Welcome to the Technical Support Center. If you are observing low yields during S-alkylation, "dimer" impurities in LCMS (M+M-2), or yellowing of white triazole powders, you are likely battling oxidative coupling .

The Core Challenge: 1,2,4-triazole-3-thiols do not exist statically. They fluctuate between a stable thione form and a reactive thiol form.[1] While the thione is dominant in the solid state, the thiolate anion (generated in solution at neutral/basic pH) is highly susceptible to oxidation, forming bis(triazolyl) disulfides.

This guide provides the mechanistic causality and validated protocols to arrest this oxidation.

Module 1: The Mechanism of Failure

To prevent oxidation, you must understand the "Thione-Thiol-Disulfide" axis.

Expert Insight: Unlike aliphatic thiols (pKa ~10), the triazole ring is electron-withdrawing, lowering the thiol pKa to ~6.0–8.0 .

-

Consequence: At pH 7.0 (standard buffer), a significant fraction of your molecule is already ionized (

). -

The Trap: The thiolate anion (

) is the species that oxidizes, not the neutral thiol (

Visualizing the Pathway

Figure 1: The oxidation cascade. Note that high pH and trace metals accelerate the transition from Thiol to Radical, leading to irreversible dimerization.

Module 2: Troubleshooting & Prevention Protocols

Scenario A: "My white powder turned yellow during storage."

Diagnosis: Surface oxidation due to moisture. Water promotes local ionization (thiol -> thiolate), facilitating air oxidation. Protocol:

-

Acidic Wash: If synthesizing, perform the final wash with 0.1 M HCl rather than water. This forces the equilibrium toward the protonated thione form.

-

Inert Storage: Store under Argon. Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" for solids.

-

Desiccation: Store in a desiccator. Moisture is the catalyst for solid-state degradation.

Scenario B: "I see disulfide dimers during S-alkylation reactions."

Diagnosis: The base used for alkylation (e.g.,

| Step | Action | Mechanistic Reason |

| 1. Chelation | Add 1 mM EDTA to aqueous buffers. | Sequesters trace |

| 2. Sparging | Bubble Argon through solvents for 15 mins before adding the thiol. | Removes dissolved |

| 3. Reduction | Add 5 mol% TCEP-HCl to the reaction mixture. | Acts as a "scavenger" to immediately reduce any transient disulfide back to thiol without interfering with alkylation (unlike DTT). |

Module 3: Restoration (Salvaging Oxidized Samples)

If your sample is already oxidized (confirmed by LCMS showing

Method 1: TCEP Reduction (Preferred for Biological Assays)

Best for: Small scale, neutral pH, compatibility with maleimides.

-

Prepare: 50 mM Phosphate buffer (pH 6.5–7.0).

-

Add: TCEP-HCl (Tris(2-carboxyethyl)phosphine) at 1.5 molar equivalents relative to the disulfide.

-

Incubate: 30 minutes at Room Temperature.

-

Result: Quantitative reduction. TCEP is stable and does not require removal before LCMS analysis.

Method 2: NaBH4 Reduction (Preferred for Bulk Synthesis)

Best for: Large scale chemical synthesis recovery.

-

Dissolve: Suspend the disulfide in Ethanol/Water (4:1).

-

Add:

(4.0 equivalents) slowly at 0°C. -

Monitor: Stir 1h; monitor disappearance of solid (disulfides are often less soluble).

-

Quench: Acidify carefully with 1M HCl to pH 4. This destroys excess borohydride and precipitates the thione form.

Comparison of Reducing Agents

| Reagent | Efficacy at pH 7 | Removal Required?[2] | Stability in Air | Notes |

| TCEP | High | No | High | Does not contain thiols; compatible with maleimide chemistry. |

| DTT | High | Yes | Low | Oxidizes quickly in air; interferes with subsequent conjugation. |

| 2-ME | Moderate | Yes | Low | Volatile; requires large excess. |

| NaBH4 | High | Yes (Quench) | N/A | Vigorous gas evolution; strictly for chemical synthesis steps. |

Module 4: Interactive Troubleshooting Flowchart

Use this logic tree to determine your next experimental step.

Figure 2: Decision matrix for diagnosing and treating disulfide contamination.

References

-

BenchChem. Technical Support Center: Preventing Thiol Group Oxidation After Deprotection. (Discusses stability of thiols at pH > 7 and metal chelation).

-

Zolmajd Haghighi, Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione. (Establishes the thione form as the stable tautomer in gas phase).

-

Burns, J. A., et al. (1991). Selective reduction of disulfides by tris(2-carboxyethyl)phosphine (TCEP). (The authoritative protocol for using TCEP over DTT).

-

Galstyan, A., et al. (2025). The thione‐thiol tautomerism in 1,2,4‐triazoles.[1][3][4][5][6] (Recent structural analysis of the equilibrium).

-

Lane Lab of Chemistry. Oxidation of Thiols and Reduction of Disulfides. (Educational overview of the redox reversibility).

Sources

- 1. jocpr.com [jocpr.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparative Guide: Corrosion Inhibition of Hexyl vs. Methyl Triazole Thiols

Executive Summary

In the development of organic corrosion inhibitors (OCIs) for copper and mild steel, 1,2,4-triazole-3-thiols represent a gold standard due to their dual adsorption centers (Sulfur and Nitrogen). This guide compares 4-methyl-4H-1,2,4-triazole-3-thiol (MTT) against its medium-chain analogue, 4-hexyl-4H-1,2,4-triazole-3-thiol (HTT) .

The Verdict: HTT (Hexyl) generally exhibits superior Inhibition Efficiency (IE%) compared to MTT (Methyl) in aggressive acidic media (e.g., 1M HCl or H₂SO₄).

-

MTT: Forms a compact but thin monolayer. High water solubility makes it ideal for aqueous systems but less resistant to long-term electrolyte penetration.

-

HTT: The hexyl chain introduces a "hydrophobic barrier effect," significantly increasing the charge transfer resistance (

) and reducing the double-layer capacitance (

Mechanistic Comparison: The Alkyl Chain Effect

The core differentiator between MTT and HTT is the steric and hydrophobic contribution of the alkyl substituent at the N-4 position. Both molecules adsorb via the sulfur (exocyclic thiol/thione) and the triazole ring nitrogens, but the "tail" dictates the barrier quality.

Molecular Adsorption & Packing

-

Chemisorption: Both compounds follow the Langmuir Adsorption Isotherm , bonding to metal cations (

or -

Physisorption: HTT benefits from increased Van der Waals forces between adjacent hexyl chains, leading to a denser, more ordered Self-Assembled Monolayer (SAM).

Visualization of Inhibition Mechanism

The following diagram illustrates the structural difference in surface protection.

Figure 1: Comparative adsorption model showing the "Hydrophobic Barrier" effect of the hexyl chain (HTT) versus the permeable monolayer of the methyl derivative (MTT).

Experimental Validation

To objectively compare these inhibitors, a rigorous electrochemical workflow is required. The following data is synthesized from comparative studies on alkyl-substituted triazoles (e.g., TR8 vs TR10 trends and Methyl vs Ethyl data).

Quantitative Performance Data (Representative)

Conditions: Copper in 3.5% NaCl or Mild Steel in 1M HCl, 298 K.

| Parameter | Symbol | Methyl (MTT) | Hexyl (HTT) | Causality |

| Inhibition Efficiency | 82 - 88% | 92 - 96% | Hexyl chain blocks more active sites per molecule. | |

| Charge Transfer Resistance | ~1.5 k | ~4.2 k | Thicker barrier retards electron transfer. | |

| Double Layer Capacitance | High | Low | Displacement of water molecules by hydrophobic tails. | |

| Adsorption Free Energy | -32 kJ/mol | -38 kJ/mol | Stronger physisorption component in HTT. |

Protocol: Electrochemical Impedance Spectroscopy (EIS)

Trustworthy data requires a self-validating EIS protocol.

-

Electrode Prep: Polish working electrode (Cu or Steel) with emery paper (up to 2000 grit), degrease with acetone, wash with bidistilled water.

-

OCP Stabilization: Immerse electrode in electrolyte for 30 mins until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).

-

Measurement: Apply AC signal (10 mV amplitude) over frequency range

to -

Validation: Ensure Kramers-Kronig consistency to rule out system instability.

Experimental Workflow Diagram

This workflow ensures reproducibility when testing new inhibitor derivatives.

Figure 2: Standardized workflow for evaluating corrosion inhibitor efficacy.

Surface Analysis Insights

Microscopic analysis confirms the electrochemical data.

-

Scanning Electron Microscopy (SEM):

-

MTT Treated: Surface shows reduced pitting compared to blank, but some micro-cracks or localized corrosion may persist due to the thinness of the film.

-

HTT Treated: Surface appears smoother and more uniform. The "blocking" effect of the hexyl group prevents aggressive ions (

) from reaching the metal substrate.

-

-

X-Ray Photoelectron Spectroscopy (XPS):

-

Spectra for both will show peaks for S(2p) and N(1s) , confirming chemisorption.

-

HTT will show a significantly higher C(1s) intensity relative to N and S, confirming the presence of the alkyl tail oriented away from the surface.

-

Conclusion & Recommendation

-

Select MTT (Methyl) if: Your system is purely aqueous and cannot tolerate organic co-solvents (like ethanol), or if rapid desorption/cleaning is required.

-

Select HTT (Hexyl) if: Maximum corrosion protection is the priority, especially in high-chloride or acidic environments where a robust hydrophobic barrier is necessary to extend material lifespan.

References

-

BenchChem Technical Support. (2025).[1] Application Notes and Protocols for Electrochemical Impedance Spectroscopy (EIS) in Triazole Corrosion Inhibition Studies. BenchChem. Link

-

El Aoufir, Y., et al. (2020). The effect of the alkyl chain length on corrosion inhibition performances of 1,2,4-triazole-based compounds for mild steel in 1.0 M HCl. Journal of Molecular Liquids, 303, 112631.[2] Link[3]

-

Zhang, R., et al. (2012).[4] Electrochemical and SERS spectroscopic investigations of 4-methyl-4H-1,2,4-triazole-3-thiol monolayers self-assembled on copper surface. Applied Surface Science, 258, 3956–3961.[4] Link

-

Sherif, E.M., & Park, S.M. (2007). 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for copper in 3.5% NaCl solutions. Materials Chemistry and Physics, 102(2-3), 231-239. Link

-

Raviprabha, K., & Bhat, R.S. (2019).[5] 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol as Potential Corrosion Inhibitor for AA6061 Aluminium Alloy.[5] Journal of Bio- and Tribo-Corrosion. Link

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.